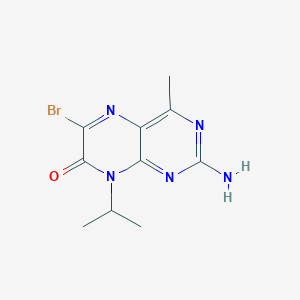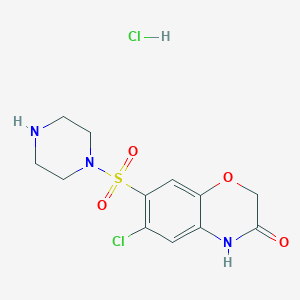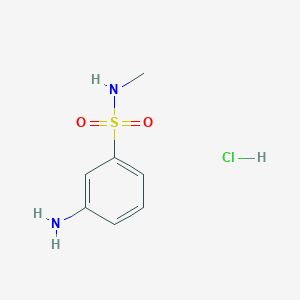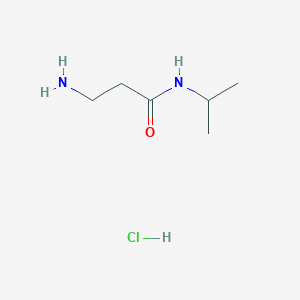![molecular formula C16H17F3N2 B1520076 N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine CAS No. 1098340-30-7](/img/structure/B1520076.png)
N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine
Descripción general
Descripción
N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine (NPTMD) is an important organic compound used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 252.27 g/mol. NPTMD is a derivative of ethylenediamine and is a versatile amine compound that is used in a variety of organic synthesis methods. It is a highly reactive compound and has been used in the synthesis of a variety of other organic compounds.
Mecanismo De Acción
N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is a highly reactive compound and its mechanism of action is not completely understood. However, it is known that it is capable of forming strong hydrogen bonds and is able to react with a variety of other compounds. It is also known that it can act as a catalyst in certain reactions, such as the synthesis of amines and amides.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is a highly reactive compound and can be used in a variety of organic synthesis methods. Additionally, it is a relatively inexpensive compound and is readily available. However, one of the main limitations of using this compound is that it is a highly reactive compound and can easily react with other compounds, which can lead to unwanted side reactions.
Direcciones Futuras
There are a number of potential future directions for the use of N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine. One potential future direction is to use this compound in the synthesis of more complex organic compounds, such as peptides and proteins. Additionally, this compound could be used in the synthesis of more complex nanomaterials, such as graphene and carbon nanotubes. Furthermore, this compound could be used in the synthesis of more advanced drugs, such as targeted cancer therapies. Finally, this compound could be used in the development of more efficient and cost-effective organic synthesis methods.
Aplicaciones Científicas De Investigación
N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, including amines, amides, and other nitrogen-containing compounds. It is also used in the synthesis of drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It is also used in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, this compound is used in the synthesis of fluorescent dyes and in the synthesis of nanomaterials, such as carbon nanotubes.
Propiedades
IUPAC Name |
N'-[phenyl-[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-9-5-4-8-13(14)15(21-11-10-20)12-6-2-1-3-7-12/h1-9,15,21H,10-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMZRIOWDJQBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



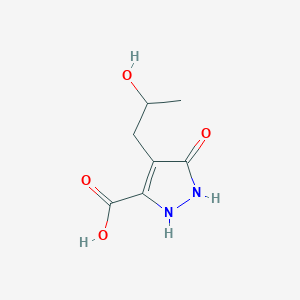

![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)
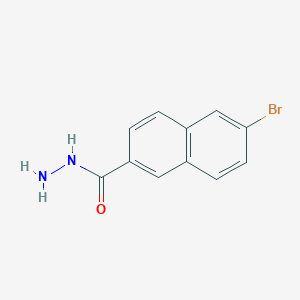
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)

